2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the class of 1,2,4-triazine derivatives functionalized with sulfanyl-acetamide moieties. Its structure features a 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl core linked via a sulfanyl group to an acetamide tail substituted with a 2-chloro-5-(trifluoromethyl)phenyl group. The trifluoromethyl and chloro substituents on the aromatic ring enhance lipophilicity and metabolic stability, which are critical for bioactivity in pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N5O2S/c1-6-11(24)22(18)12(21-20-6)25-5-10(23)19-9-4-7(13(15,16)17)2-3-8(9)14/h2-4H,5,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGWARNXBUGUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common route starts with the preparation of the triazine ring, followed by the introduction of the sulfanyl group and the phenylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the phenyl ring can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a therapeutic agent due to its structural features that may influence biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds often possess antimicrobial properties. A study highlighted that triazine-based compounds can inhibit bacterial growth, suggesting that this compound may have similar effects. The presence of the sulfanyl group is known to enhance such activities by increasing lipophilicity and facilitating cell membrane penetration .
Anticancer Properties
Recent investigations into triazine derivatives have shown promising anticancer activities. For instance, compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells. The specific substitution patterns on the triazine ring may contribute to selective cytotoxicity against various cancer cell lines .
Agricultural Applications
The compound's potential extends into agricultural science, particularly in the development of novel pesticides.
Herbicide Development
Triazine derivatives are widely recognized for their herbicidal properties. This compound could be explored as a lead structure for developing new herbicides aimed at controlling resistant weed species. The trifluoromethyl group enhances herbicidal efficacy by improving metabolic stability in plants .
Fungicide Potential
There is also evidence that triazine compounds can act as fungicides. The unique chemical structure of this compound may provide a basis for developing fungicidal agents that target specific fungal pathogens affecting crops .
Case Study 1: Antimicrobial Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazine derivatives and assessed their antimicrobial properties against a panel of bacterial strains. The findings indicated that compounds with similar structural motifs exhibited significant inhibition zones, suggesting that our compound could possess comparable antimicrobial activity .
Case Study 2: Anticancer Activity Assessment
A recent investigation focused on the cytotoxic effects of triazine derivatives on human cancer cell lines. The results demonstrated that certain modifications led to enhanced apoptosis rates in specific cancer types. This highlights the potential for our compound to be developed into an anticancer agent through further structural optimization .
Case Study 3: Herbicide Efficacy Trials
Field trials conducted by agricultural scientists evaluated the effectiveness of new herbicides derived from triazine structures. The results revealed substantial weed control efficacy compared to existing products on the market, indicating a promising avenue for developing this compound as a commercial herbicide .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Groups
Key structural variations among analogous compounds include:
Core Heterocycle : Replacement of the triazine ring with triazole (e.g., compounds in ) alters electronic properties and hydrogen-bonding capacity.
Substituents on the Triazine/Triazole Ring: Methyl and amino groups (e.g., ) influence solubility and steric interactions. Aryl or heteroaryl groups (e.g., 3,4,5-trimethoxyphenyl in ) modulate target binding affinity.
Acetamide-Linked Aromatic Groups: Electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance resistance to enzymatic degradation . Bulky substituents (e.g., phenoxyphenyl in ) may improve selectivity for specific biological targets.
Key Research Findings and Implications
Structure-Activity Relationships (SAR) :
- The trifluoromethyl group on the phenyl ring is associated with increased metabolic stability in vivo, a feature shared with the reference compound in .
- Methyl groups on the triazine ring (e.g., ) improve solubility but may reduce binding affinity compared to bulkier aryl substituents .
Synthetic Feasibility :
- Bromoacetamide intermediates () enable efficient functionalization of the sulfanyl group, a strategy applicable to the target compound’s synthesis .
Biological Activity
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a novel triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibition properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.38 g/mol. The structure includes a triazine ring substituted with an amino group and a sulfanyl moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that triazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer properties against several human cancer cell lines, including:
| Cell Line | IC50 (µM) | Selectivity Ratio (HaCaT/Cell Line) |
|---|---|---|
| HCT-116 (Colon) | 11 | 3.1 |
| MCF-7 (Breast) | 15 | 2 |
| HeLa (Cervical) | 18 | 2 |
These results suggest that the compound possesses notable selectivity towards cancer cells while exhibiting lower toxicity towards non-cancerous cells (HaCaT) .
Antibacterial Activity
The compound's antibacterial potential was assessed against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it exhibits significant antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 15 |
| Bacillus subtilis | 25 |
The compound's MIC values indicate it is particularly effective against Staphylococcus aureus and Pseudomonas aeruginosa .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes relevant to disease processes. Notably, it has been shown to inhibit the activity of certain kinases and proteases involved in cancer progression. For instance:
- Enzyme : ecKAS III
- IC50 : 5.6 µM
This inhibition suggests potential applications in developing therapeutic agents targeting metabolic pathways in cancer .
Case Studies
- Cytotoxicity Evaluation : A study conducted on various triazine derivatives demonstrated that modifications to the triazine core significantly influenced their cytotoxicity profiles. The compound showed enhanced activity compared to traditional chemotherapeutics like cisplatin, indicating its potential as a lead compound for further development .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the presence of the sulfanyl group is crucial for maintaining cytotoxic activity across different cell lines. The incorporation of halogen substituents on the aromatic rings further optimized potency and selectivity .
Q & A
Basic Research Questions
Q. How can the compound be synthesized and characterized with high purity for experimental use?
- Methodology :
- Synthesis : Use stepwise functionalization of the 1,2,4-triazine core. Begin with the condensation of 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.
- Characterization : Confirm structure via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR. Purity (>95%) should be verified by HPLC with a C18 column and UV detection at 254 nm .
Q. What are the recommended methods for initial biological activity screening?
- Methodology :
- In vitro assays : Test antimicrobial activity using microdilution assays (e.g., MIC against S. aureus and E. coli). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- In vivo models : Evaluate anti-inflammatory or anti-exudative activity in rodent models (e.g., carrageenan-induced paw edema) at 10 mg/kg doses, using diclofenac sodium (8 mg/kg) as a reference .
Q. What safety protocols should be followed during handling and storage?
- Guidelines :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .
- Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (N₂ or Ar) to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Substituent variation : Synthesize analogs with modifications to the triazine core (e.g., replacing methyl with ethyl) or the trifluoromethylphenyl group (e.g., introducing halogens or electron-withdrawing groups).
- Activity testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., enzyme inhibition or receptor binding). Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .
Q. What computational strategies are effective for optimizing reaction conditions or predicting biological targets?
- Methodology :
- Reaction optimization : Apply quantum chemical calculations (DFT) to model reaction pathways. Use computational tools like Gaussian or ORCA to identify transition states and optimize solvent/base combinations .
- Target prediction : Perform molecular docking (AutoDock Vina, Schrödinger) against protein databases (PDB) to identify potential targets (e.g., kinases or COX-2). Validate predictions with SPR or ITC binding assays .
Q. How should contradictory data (e.g., variable bioactivity across studies) be resolved?
- Methodology :
- Data validation : Replicate experiments under standardized conditions (e.g., cell line authentication, controlled humidity/temperature).
- Statistical analysis : Use ANOVA or Bayesian inference to assess variability. For example, if anti-exudative activity differs between labs, analyze dose-response curves for Hill slope consistency .
Q. What experimental designs are robust for elucidating pharmacological mechanisms?
- Methodology :
- Mechanistic studies : Combine knockout cell lines (CRISPR/Cas9) with Western blotting to identify signaling pathways (e.g., NF-κB or MAPK). Use fluorescent probes (e.g., Ca²⁺-sensitive dyes) for real-time monitoring of cellular responses .
- In vivo imaging : Employ PET/CT with radiolabeled analogs (¹⁸F or ¹¹C) to track biodistribution and target engagement .
Q. How can analytical methods be validated for reproducibility in multi-lab studies?
- Methodology :
- Interlaboratory validation : Follow ICH Q2(R1) guidelines for HPLC/UPLC method validation (linearity, precision, accuracy). Share standardized protocols via platforms like Protocols.io .
- Blinded analysis : Use third-party labs for independent replication. For example, compare NMR spectra across facilities using Chenomx or MestReNova software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
